Boc-ONb
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Overview
Description
Boc-ONb, also known as tert-butyl (Z)-[cyano(phenyl)methylidene]amino carbonate, is a widely used reagent in organic synthesis. It is primarily employed for the protection of amino groups in peptide synthesis and multi-step organic synthesis of small molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-ONb is typically synthesized by reacting di-tert-butyl dicarbonate with an appropriate amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dioxane or acetone at room temperature. The reaction proceeds efficiently, yielding the Boc-protected amine in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Boc-ONb undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles to form Boc-protected amines.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include di-tert-butyl dicarbonate and a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major product is the Boc-protected amine.
Deprotection Reactions: The major product is the free amine, along with by-products such as carbon dioxide and tert-butyl alcohol.
Scientific Research Applications
Boc-ONb has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-ONb involves the formation of a stable carbamate linkage with the amino group of the substrate. This linkage protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc (9-fluorenylmethyloxycarbonyl): Another widely used protecting group for amino acids in peptide synthesis.
Cbz (carbobenzoxy): A protecting group that is stable under acidic conditions and removed by catalytic hydrogenation.
Uniqueness of Boc-ONb
This compound is unique due to its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl [(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3/t7-,8+,9?,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQMXCDEUEZRS-BQKDNTBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)ON1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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